molecular formula C20H24N2O4S B3917004 N-(2-methoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide

N-(2-methoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No.: B3917004
M. Wt: 388.5 g/mol
InChI Key: YXYGNDIEKRNYLU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, also known as MPSB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPSB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and plays a critical role in tumor growth and survival. This compound also inhibits the activity of phosphodiesterase 4, which is involved in the regulation of inflammation and immune response. Furthermore, this compound has been found to modulate the activity of several ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound exhibits several biochemical and physiological effects that are relevant to its therapeutic potential. This compound has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. This compound also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, this compound has been found to modulate the levels of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for specific targets, its well-defined chemical structure, and its availability in large quantities. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, this compound may exhibit off-target effects that need to be carefully evaluated in preclinical studies.

Future Directions

N-(2-methoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has several potential future directions for research and development. One direction is to explore the therapeutic potential of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the pharmacokinetic properties of this compound, such as its solubility and bioavailability, to improve its efficacy and safety. Furthermore, the development of this compound analogs and derivatives may lead to the discovery of more potent and selective compounds with novel biological activities.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and to develop more effective and safe treatments for human diseases.

Scientific Research Applications

N-(2-methoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-7-5-6-14-22(15)27(24,25)17-12-10-16(11-13-17)20(23)21-18-8-3-4-9-19(18)26-2/h3-4,8-13,15H,5-7,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYGNDIEKRNYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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